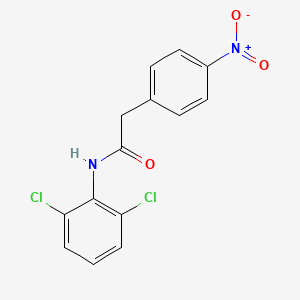
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, and is therefore effective in relieving pain, fever, and inflammation. In
Mécanisme D'action
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins from arachidonic acid. Prostaglandins play a key role in the regulation of pain, fever, and inflammation, and their production is increased in response to tissue injury and inflammation. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on COX enzymes, diclofenac has been shown to modulate several other biochemical and physiological pathways. It has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. Diclofenac has also been shown to inhibit the production of reactive oxygen species and to modulate the activity of various cytokines and growth factors. These effects may contribute to the anti-inflammatory and anticancer properties of diclofenac.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological properties and availability. It is relatively inexpensive and can be easily synthesized in large quantities. However, diclofenac has some limitations in laboratory experiments. It has been shown to interfere with some assays that measure COX activity, which may lead to inaccurate results. In addition, diclofenac has been reported to have some cytotoxic effects at high concentrations, which may limit its use in some cell-based assays.
Orientations Futures
There are several future directions for diclofenac research. One area of interest is the development of diclofenac derivatives with improved pharmacological properties, such as increased selectivity for COX-2 or reduced cytotoxicity. Another area of interest is the investigation of the anticancer properties of diclofenac and its derivatives, and their potential use in cancer therapy. Finally, the use of diclofenac in combination with other drugs or therapies, such as immunotherapy or radiotherapy, may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 4-nitrophenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then hydrolyzed with sodium hydroxide to yield diclofenac. This method has been optimized to achieve high yields and purity, and has been used in various studies to produce diclofenac for research purposes.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other musculoskeletal disorders. It has also been used in the management of postoperative pain, menstrual pain, and migraine headaches. In addition, diclofenac has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(16)14(11)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMHEVPJWYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6113110 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

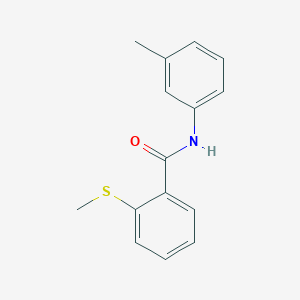
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
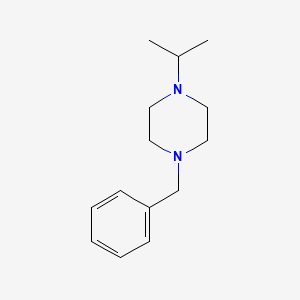
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
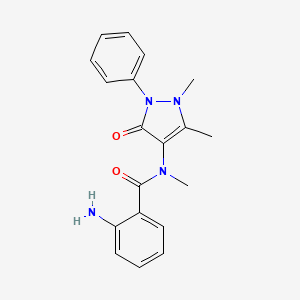
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)

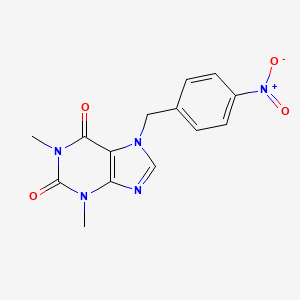
![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)